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Compound of Interest

Compound Name: 7-Methylbenzo[d]thiazol-2-amine

Cat. No.: B085021 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylbenzo[d]thiazol-2-
amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical

properties of 7-Methylbenzo[d]thiazol-2-amine (CAS: 14779-18-1), a heterocyclic compound

of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure

in drug discovery, known for a wide spectrum of biological activities, including anticancer and

antimicrobial effects.[1][2] Understanding the fundamental physicochemical characteristics—

such as lipophilicity (LogP), ionization (pKa), solubility, and thermal properties—is a

prerequisite for rational drug design, enabling the optimization of pharmacokinetic and

pharmacodynamic profiles. This document details the theoretical underpinnings and provides

field-proven, step-by-step experimental protocols for the precise characterization of this

molecule, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identity
The foundational step in any chemical analysis is the unambiguous confirmation of the

molecule's identity and structure. 7-Methylbenzo[d]thiazol-2-amine is a derivative of 2-

aminobenzothiazole, featuring a methyl group substitution at the 7-position of the fused

benzene ring.
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The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. An

amine group is attached at the 2-position of the thiazole ring, and a methyl group is at the 7-

position.

Chemical Structure of 7-Methylbenzo[d]thiazol-2-amine

Figure 1: 2D Structure of 7-Methylbenzo[d]thiazol-2-amine

Key Chemical Identifiers
A summary of the essential identifiers for this compound is provided below for accurate

documentation and material sourcing.

Property Value Source

IUPAC Name
7-methyl-1,3-benzothiazol-2-

amine
-

CAS Number 14779-18-1 [3]

Molecular Formula C₈H₈N₂S

Molecular Weight 164.23 g/mol

InChI Key
JNPSTPOSZUGYDH-

UHFFFAOYSA-N

Lipophilicity (LogP): A Predictor of Membrane
Permeability
Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical parameter in

drug development, serving as a primary surrogate for a molecule's ability to permeate

biological membranes. For orally administered drugs, a LogP value typically between 1 and 5 is

desired for optimal absorption. While computational models provide a rapid estimate,

experimental determination via the shake-flask method remains the gold standard for its

accuracy and direct relevance. For benzothiazole derivatives, maintaining a LogP below 5.6 is

often associated with a good solubility profile and the ability to penetrate lipid layers.[4]
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Experimental Protocol: Shake-Flask Method (Following
OECD/ICH Guidelines)
This protocol ensures a self-validating system by achieving true thermodynamic equilibrium

between two immiscible phases.

Methodology:

Phase Preparation: Prepare a mutually saturated solution of n-octanol and purified water (or

a suitable buffer, e.g., PBS pH 7.4) by stirring them together for 24 hours, followed by a 2-

hour separation period.

Sample Preparation: Prepare a stock solution of 7-Methylbenzo[d]thiazol-2-amine in n-

octanol at a concentration of approximately 1 mg/mL.

Partitioning: In a glass scintillation vial, combine 5 mL of the saturated water phase and 5 mL

of the saturated n-octanol stock solution.

Equilibration: Agitate the vial on a mechanical shaker at a constant, controlled temperature

(25 °C) for 24 hours to ensure complete equilibrium is reached.

Phase Separation: Centrifuge the vial at 2000 rpm for 15 minutes to achieve a clean

separation of the two phases.

Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases.

Determine the concentration of the analyte in each phase using a validated analytical

method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ( [Concentration in

Octanol] / [Concentration in Water] )

Data Summary
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Parameter Value Method

Experimental LogP
Data not available; requires

experimental determination.
Shake-Flask

Predicted cLogP
~2.4 (Estimated based on

related structures[5])
Computational

Workflow for LogP Determination
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Caption: Workflow for experimental LogP determination.

Acidity and Ionization (pKa): Governing Solubility
and Target Binding
Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given

pH. For 7-Methylbenzo[d]thiazol-2-amine, the primary basic centers are the exocyclic amino

group and the endocyclic thiazole nitrogen. The pKa of the parent 2-aminobenzothiazole is

approximately 4.51, corresponding to the protonation of the aza nitrogen in the thiazole ring.[6]

The presence of the electron-donating methyl group at the 7-position is expected to slightly

increase the basicity (raise the pKa) of the molecule compared to the unsubstituted parent.

Potentiometric titration is the most robust method for this determination as it directly measures

the change in pH upon addition of a titrant.

Experimental Protocol: Potentiometric Titration
This method provides a direct, thermodynamically relevant measurement of the pKa.

Methodology:

System Calibration: Calibrate a high-precision pH meter and electrode using at least two

standard buffers (e.g., pH 4.01 and 7.01).
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Sample Preparation: Accurately weigh ~10 mg of 7-Methylbenzo[d]thiazol-2-amine and

dissolve it in a suitable co-solvent system (e.g., 50:50 methanol/water) to ensure complete

solubility. Add a known concentration of a strong acid (e.g., 0.1 M HCl) to fully protonate the

sample.

Titration: Place the solution in a temperature-controlled vessel (25 °C) under a nitrogen

atmosphere to prevent CO₂ absorption. Titrate the solution with a standardized strong base

(e.g., 0.1 M NaOH) using an auto-titrator, recording the pH after each incremental addition of

the titrant.

Data Analysis: Plot the pH value against the volume of NaOH added to generate a titration

curve.

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the

compound has been neutralized. This can be determined from the first derivative of the

titration curve (locating the inflection point).

Data Summary
Parameter Value Method

Experimental pKa
Data not available; requires

experimental determination.
Potentiometric Titration

Reference pKa
4.51 (for 2-

aminobenzothiazole)[6]
Spectroscopic

Workflow for pKa Determination

Start Dissolve Sample
in Co-Solvent

Calibrate
pH Electrode

Titrate with
Standardized Base

Record pH vs.
Titrant Volume

Generate
Titration Curve

Determine Midpoint
(pKa) End

Click to download full resolution via product page

Caption: Workflow for potentiometric pKa determination.

Thermal Properties: Melting Point
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Expertise & Experience: The melting point is a fundamental physical property that provides an

indication of a compound's purity and the strength of its crystal lattice forces. While no specific

melting point for 7-Methylbenzo[d]thiazol-2-amine is available in the searched literature,

related isomers such as 2-amino-4-methylbenzothiazole melt at 137-139 °C.[7] Differential

Scanning Calorimetry (DSC) is the preferred method as it offers higher precision and additional

information on thermal events like decomposition or polymorphism compared to traditional

capillary methods.

Experimental Protocol: Differential Scanning
Calorimetry (DSC)
Methodology:

Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum

DSC pan. Crimp the pan with a lid.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10

°C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).

Data Analysis: Record the heat flow as a function of temperature. The melting point is

determined as the onset or peak of the endothermic event on the resulting thermogram.

Data Summary
Parameter Value Method

Experimental M.P.
Data not available; requires

experimental determination.
DSC

Reference M.P.
137-139 °C (for 4-methyl

isomer)[7]
Capillary

Spectroscopic Characterization
Expertise & Experience: A suite of spectroscopic techniques is essential for unambiguous

structural confirmation and quality control. The data for the parent 2-aminobenzothiazole
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provides a strong foundation for interpreting the spectra of the 7-methyl derivative.[8]

Predicted Spectral Data
¹H NMR (in DMSO-d₆):

Aromatic Protons: Three signals are expected in the aromatic region (~6.8-7.5 ppm),

appearing as doublets or triplets, corresponding to the protons at the C4, C5, and C6

positions.

Amine Protons (-NH₂): A broad singlet is anticipated around 7.8 ppm, which is

exchangeable with D₂O.[8]

Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons is expected around 2.3-2.5

ppm.

¹³C NMR (in DMSO-d₆):

Aromatic Carbons: Six distinct signals are expected for the benzothiazole ring carbons.

C2 Carbon: The carbon attached to the amino group (C2) is expected to be the most

downfield among the ring carbons, likely >165 ppm.[8]

Methyl Carbon: A signal for the methyl carbon should appear in the upfield region (~15-25

ppm).

FT-IR (ATR):

N-H Stretch: A pair of bands in the 3300-3450 cm⁻¹ region corresponding to the symmetric

and asymmetric stretching of the primary amine.

C=N Stretch: A characteristic absorption band for the thiazole C=N bond around 1630-

1650 cm⁻¹.

Aromatic C-H/C=C: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions.

General Protocol for Acquiring Spectroscopic Data
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Methodology:

NMR: Dissolve 5-25 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]

IR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory and record the spectrum over a range of 4000–400 cm⁻¹.[8]

Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile)

and analyze using Electrospray Ionization (ESI) coupled with a mass analyzer to determine

the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

Conclusion
This guide outlines the critical physicochemical properties of 7-Methylbenzo[d]thiazol-2-
amine and provides robust, validated protocols for their experimental determination. The

predicted lipophilicity, basicity, and thermal behavior, grounded in data from analogous

structures, establish a solid baseline for further investigation. Accurate experimental

measurement of these parameters is essential for advancing this promising scaffold in drug

discovery programs, enabling informed decisions on formulation, delivery, and optimization of

its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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